![molecular formula C10H15NO3 B1464500 4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid CAS No. 1248219-75-1](/img/structure/B1464500.png)
4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid
Übersicht
Beschreibung
2-Azabicyclo[2.2.1]heptanes are a class of compounds that have been synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates .
Synthesis Analysis
The synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes has been achieved through a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction is efficient and can be applied to a broad array of substrates .
Molecular Structure Analysis
The molecular structure of 2-azabicyclo[2.2.1]heptanes is characterized by a seven-membered ring with one nitrogen atom .
Chemical Reactions Analysis
The palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes is a key reaction in the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes . The products of this reaction can be further functionalized to build up a library of bridged aza-bicyclic structures .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-azabicyclo[2.2.1]heptanes can vary depending on the specific compound. For example, 2-Azabicyclo[2.2.1]heptane has a molecular weight of 97.16 .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Efficacy
Research has highlighted the pharmacological properties and therapeutic efficacy of compounds related to "4-{2-Azabicyclo[2.2.1]heptan-2-yl}-4-oxobutanoic acid," such as azelaic acid and norcantharidin analogues. Azelaic acid, a naturally occurring dicarboxylic acid, has demonstrated effectiveness in treating acne and hyperpigmentary skin disorders, including melasma, through its antiproliferative and cytotoxic effects on malignant melanocytes (Fitton & Goa, 1991). Norcantharidin, a derivative closely related structurally to the bicyclic compounds of interest, shows potential anticancer activities, with structural modifications enhancing its effects (Deng & Tang, 2011).
Role in Catalytic Oxidation Processes
The compound's structural relatives have been investigated for their roles in catalytic oxidation processes. Studies on the selective oxidation of cyclohexene, for example, demonstrate the synthetic value of related compounds for producing industrially relevant intermediates (Cao et al., 2018).
Biochemical and Biological Activities
Other research avenues have explored the biochemical and biological activities of structurally related compounds. For instance, p-Coumaric acid and its conjugates, bearing similarity in functional groups to the compound of interest, have been examined for their antioxidant, anti-cancer, and antimicrobial activities, highlighting the importance of such compounds in dietary sources and pharmacological applications (Pei et al., 2016).
Environmental and Analytical Chemistry
In environmental and analytical chemistry, research into compounds with similar structures to "this compound" focuses on their occurrence, distribution, and potential impacts. Studies on the sorption of phenoxy herbicides to soil and organic matter contribute to understanding the environmental behavior and fate of such compounds, which is crucial for assessing their ecological impact and guiding the development of more environmentally friendly derivatives (Werner et al., 2012).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(2-azabicyclo[2.2.1]heptan-2-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-9(3-4-10(13)14)11-6-7-1-2-8(11)5-7/h7-8H,1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDQUXIZTUCZAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



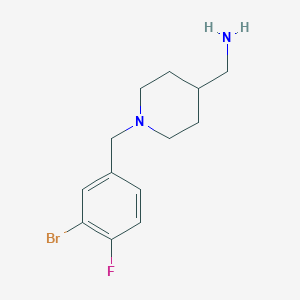
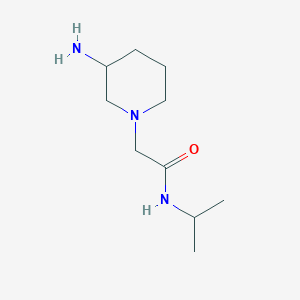

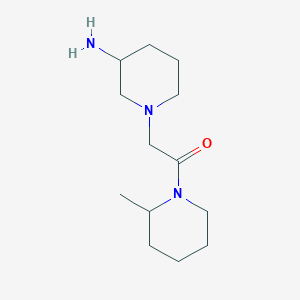

![1-[4-(3-Chloro-4-fluorophenyl)-1,3-thiazol-2-yl]ethan-1-amine](/img/structure/B1464426.png)
![1-[(4-Ethylphenyl)methyl]piperidin-3-amine](/img/structure/B1464427.png)
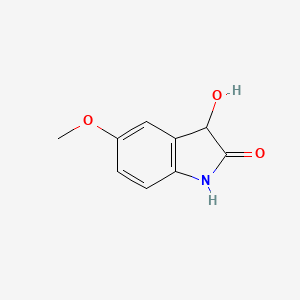
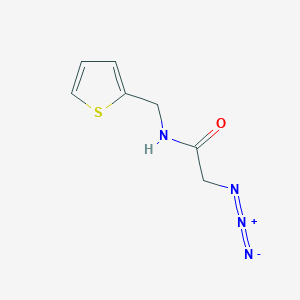
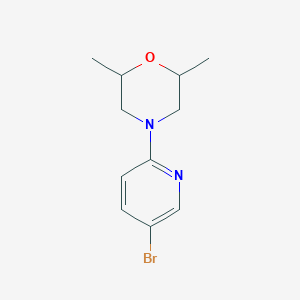
![N-[(2-bromophenyl)methyl]pyrazin-2-amine](/img/structure/B1464432.png)

![({Bicyclo[2.2.1]heptan-2-yl}methyl)(tert-butyl)amine](/img/structure/B1464436.png)
